ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate
Description
Ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom, a methyl group, and an ethyl ester functional group.
Properties
IUPAC Name |
ethyl 6-bromo-2-methyl-4,5-dioxo-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO5/c1-3-17-12(16)8-5(2)18-7-4-6(13)10(14)11(15)9(7)8/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSPIVLSTCBONX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=O)C(=O)C(=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate typically involves the bromination of a precursor benzofuran compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The process may also involve the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of dihydroxy derivatives.
Oxidation: Formation of more oxidized benzofuran derivatives.
Scientific Research Applications
Ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and carbonyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-5-((2-bromobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-((4-chlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
Ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and carbonyl functional groups
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
